![molecular formula C17H17F3N2 B5640298 1-(2,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5640298.png)
1-(2,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(2,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine and its related compounds involves complex organic synthesis techniques aimed at confirming the proposed structures of metabolites or derivatives. For instance, Ohtaka et al. (1989) synthesized metabolites related to cerebral vasodilators to confirm their structures through synthesis of authentic compounds (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Molecular Structure Analysis
The molecular structure of such compounds has been extensively studied through various techniques, including X-ray diffraction studies. Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies on a closely related compound to understand its crystalline structure and intermolecular interactions (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
The chemical properties of these derivatives can be explored through their reactions and the subsequent formation of new compounds. The transformations include processes like hydroformylation which play a key role in the synthesis of neuroleptic agents, as detailed by Botteghi et al. (2001) in their work on synthesizing key intermediates for Fluspirilen and Penfluridol (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structure and lipophilicity, are crucial for their potential application in pharmaceuticals. For example, He et al. (2017) designed and synthesized novel piperazine compounds with low lipophilicity for imaging σ1 receptors in the brain, highlighting the importance of these properties in medical applications (He et al., 2017).
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2/c18-14-6-5-13(16(20)11-14)12-21-7-9-22(10-8-21)17-4-2-1-3-15(17)19/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWNVXTUUGCCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.